REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([CH:13]=[O:14])=[CH:9][C:7]=2[N:8]=1.[O:15]1CCC[CH2:16]1>O.[N+]([O-])([O-])=O.[Ag+]>[CH3:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][C:10]([C:13]([O:15][CH3:16])=[O:14])=[CH:9][C:7]=2[N:8]=1 |f:0.1,5.6|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)C=O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
1.81 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Type
|
CUSTOM
|
Details
|
this solution was stirred for 30 minutes at the same temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite, and 6M hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added to the filtrate
|
Type
|
ADDITION
|
Details
|
followed by addition of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The resultant residue was dissolved in 30 mL of methylene chloride, to which 20 μL of N,N-dimethylformamide and 1.5 mL of oxalyl chloride
|
Type
|
ADDITION
|
Details
|
were added successively
|
Type
|
STIRRING
|
Details
|
this solution was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
The reaction mixture, to which 20 mL of methanol was added dropwise
|
Type
|
STIRRING
|
Details
|
was stirred for 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
after water was added
|
Type
|
CUSTOM
|
Details
|
the organic phase was separated
|
Type
|
WASH
|
Details
|
After the resultant organic phase was washed with a saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the washed phase was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled out under reduced pressure
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC2=C(N1)C=C(C=C2)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |